Eicosapentaenoic Acid-d5 Ethyl Ester

Method Validation Regulatory Compliance Pharmaceutical Analysis

Eicosapentaenoic Acid-d5 Ethyl Ester (EPA-d5 ethyl ester) is a stable isotope-labeled analog of the omega-3 polyunsaturated fatty acid ethyl ester, Eicosapentaenoic Acid ethyl ester (EPA ethyl ester). The molecule is characterized by the incorporation of five deuterium atoms (d5) into its ethyl ester moiety, resulting in a molecular formula of C22H29D5O2 and a molecular weight of 335.5 g/mol.

Molecular Formula C22H34O2
Molecular Weight 335.5 g/mol
Cat. No. B10853990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosapentaenoic Acid-d5 Ethyl Ester
Molecular FormulaC22H34O2
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
InChIInChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i1D3,3D2
InChIKeySSQPWTVBQMWLSZ-IHLFCWNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eicosapentaenoic Acid-d5 Ethyl Ester: High-Purity Deuterated Internal Standard for Precise EPA Quantification


Eicosapentaenoic Acid-d5 Ethyl Ester (EPA-d5 ethyl ester) is a stable isotope-labeled analog of the omega-3 polyunsaturated fatty acid ethyl ester, Eicosapentaenoic Acid ethyl ester (EPA ethyl ester) . The molecule is characterized by the incorporation of five deuterium atoms (d5) into its ethyl ester moiety, resulting in a molecular formula of C22H29D5O2 and a molecular weight of 335.5 g/mol . This isotopic labeling confers a distinct mass shift, enabling its primary and essential function as an internal standard for the accurate quantification of unlabeled EPA ethyl ester via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound is available as a solution in ethanol or as a neat material, typically with a certified purity of ≥99% for its deuterated forms .

Why Generic Substitution of EPA-d5 Ethyl Ester in Quantitative Analysis Leads to Inaccurate Results


In quantitative LC-MS/MS or GC-MS workflows, direct substitution of a deuterated internal standard like EPA-d5 ethyl ester with a non-isotopic analog or a less homologous internal standard is not feasible without significant analytical error. Unlabeled EPA ethyl ester cannot serve as an internal standard for its own measurement, and structurally similar but non-identical compounds (e.g., docosahexaenoic acid ethyl ester or arachidonic acid ethyl ester) will exhibit different extraction efficiencies, ionization responses, and matrix effects . The deuterated form co-elutes with the target analyte under most chromatographic conditions, ensuring identical sample preparation and instrumental variability [1]. Furthermore, the use of an internal standard with only a few deuterium atoms (e.g., d1 or d2) may result in overlapping isotopic envelopes, reducing analytical precision. The d5 labeling provides a sufficiently large mass shift to avoid spectral overlap with the unlabeled analyte, thus enabling reliable isotope dilution mass spectrometry . For method validation, regulatory filing, or precise pharmacokinetic studies, substituting this compound with a less ideal standard compromises data integrity, increases uncertainty, and may fail to meet regulatory guidelines for accuracy and precision [1].

Quantitative Differentiation of EPA-d5 Ethyl Ester: A Procurement-Focused Evidence Guide


EPA-d5 Ethyl Ester Enables High-Precision Quantification in Method Validation and Regulatory Filings

In contrast to non-isotopic internal standards, EPA-d5 ethyl ester provides a critical advantage for method validation and regulatory submissions. The product is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use in Analytical Method Validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs), and as a reference standard with traceability to pharmacopeial standards (USP or EP) [1]. This level of documentation and intended use is a key differentiator for procurement in pharmaceutical development settings, where method transfer and regulatory compliance are paramount [1].

Method Validation Regulatory Compliance Pharmaceutical Analysis

Accelerated Ethanol Solubility vs. Unlabeled EPA Ethyl Ester for Simplified Sample Preparation

A critical procurement consideration for any internal standard is its solubility in common sample preparation solvents. EPA-d5 ethyl ester is supplied as a ready-to-use solution in ethanol or as a neat material with documented solubility of >100 mg/mL in DMF, DMSO, and ethanol . While the unlabeled EPA ethyl ester shares this solubility profile, the practical benefit for the deuterated analog is its availability in a pre-formulated solution, which eliminates the need for weighing small quantities of a viscous oil and ensures accurate preparation of stock and working solutions, thereby reducing operator error and improving quantitative reproducibility .

Sample Preparation Solubility Lipid Analysis

Defined Purity and Isotopic Enrichment for Reliable Analytical Method Performance

The analytical utility of an internal standard is directly tied to its purity. EPA-d5 ethyl ester is certified with a purity of ≥99% for its deuterated forms (d1-d5) . This high purity, particularly the high isotopic enrichment, is crucial for isotope dilution mass spectrometry. A lower purity standard would introduce unwanted unlabeled analyte into the system, leading to an overestimation of endogenous concentrations. The specified purity of ≥99% ensures minimal interference and maximum accuracy for quantifying EPA ethyl ester in complex biological matrices .

Analytical Chemistry Quality Control Mass Spectrometry

Optimal Application Scenarios for Eicosapentaenoic Acid-d5 Ethyl Ester in Research and Industrial Settings


Internal Standard for LC-MS/MS Quantification of EPA Ethyl Ester in Biological Matrices

This is the primary and intended application for the compound. It is used as an internal standard for the accurate and precise quantification of eicosapentaenoic acid ethyl ester (EPA ethyl ester) in complex biological samples such as plasma, serum, and tissue homogenates via LC-MS/MS or GC-MS . The deuterated analog corrects for variations in sample extraction, derivatization (if required), and ionization efficiency, ensuring robust and reproducible quantitative data .

Analytical Method Development, Validation, and Quality Control for Pharmaceutical Products

This compound is specifically indicated for analytical method development, method validation (AMV), and quality control (QC) applications for pharmaceutical products containing EPA ethyl ester, such as Icosapent ethyl . It can be used as a reference standard for system suitability tests and for the preparation of calibration curves in methods intended for Abbreviated New Drug Applications (ANDAs) and commercial production quality control .

Tracer Studies for Investigating EPA Metabolism and Pharmacokinetics

As a stable isotope-labeled tracer, EPA-d5 ethyl ester can be administered in vitro or in vivo to study the metabolic fate, bioavailability, and pharmacokinetic profile of EPA . Its distinct mass allows researchers to track the conversion of EPA ethyl ester into free fatty acids, incorporation into complex lipids, and subsequent conversion into downstream metabolites such as the E-series resolvins, without the use of radioactive isotopes [1].

Reference Standard for NMR-Based Lipidomics and Structural Studies

The specific deuterium labeling pattern of EPA-d5 ethyl ester makes it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy . In complex lipid mixtures or membrane studies, the deuterium labels provide a distinct NMR signal that can be used to simplify spectra, track the compound's behavior in lipid assemblies, and study lipid-lipid and lipid-protein interactions at a molecular level .

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